

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Butoconazole Nitrate

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Compound of Interest

Compound Name: *Butoconazole Nitrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **butoconazole nitrate**, an imidazole antifungal agent. The information presented herein is curated from a variety of scientific sources to support research and development efforts in the pharmaceutical sciences.

Introduction

Butoconazole nitrate is a broad-spectrum antifungal agent primarily used for the local treatment of vulvovaginal candidiasis.[1][2][3] Its efficacy is rooted in its ability to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, a critical component for fungal cell viability.[2][3][4] Understanding the pharmacokinetic profile of **butoconazole nitrate** is essential for optimizing its therapeutic use and developing new drug delivery systems. This guide details its absorption, distribution, metabolism, and excretion, supported by quantitative data and experimental methodologies.

Pharmacokinetic Profile

Absorption and Bioavailability

Following intravaginal administration, **butoconazole nitrate** exhibits limited systemic absorption. Studies have shown that a small fraction of the administered dose reaches the

systemic circulation.

- **Vaginal Cream:** Upon administration of a 2% **butoconazole nitrate** vaginal cream, an average of 1.7% (with a range of 1.3% to 2.2%) of the dose is absorbed systemically.[1][5] Another study reported an average absorption of 5.5% of the drug following a single intravaginal dose.
- **Peak Plasma Concentration (Cmax) and Time to Peak (Tmax):** The peak plasma concentrations of butoconazole and its metabolites are typically reached between 12 and 24 hours after vaginal administration.[1][6] One study involving three female volunteers who received a single dose of radiolabeled 2% **butoconazole nitrate** vaginal cream found that measurable levels of radioactivity were not detected until two to eight hours after administration, with maximum plasma levels of radioactivity ranging from 19 to 44 ng/mL achieved at 24 hours.[7] A more recent study utilizing a highly sensitive LC-MS/MS method reported a Cmax of 30 ng/mL with a Tmax of 6 hours.[8]
- **Suppositories:** A study on **butoconazole nitrate** suppositories in healthy Chinese female volunteers showed dose-proportional pharmacokinetics in the range of 0.05 g to 0.1 g.[9]

Distribution

The extent of butoconazole distribution throughout the body has not been fully elucidated in humans. Animal studies have indicated that butoconazole can cross the placenta following intravaginal administration.[10] It is not known whether butoconazole is distributed into human milk.[10] Information regarding the volume of distribution and plasma protein binding of butoconazole is not readily available.

Metabolism

The metabolic fate of intravaginally administered **butoconazole nitrate** has not been fully characterized.[10] However, it is presumed that the systemically absorbed portion of the drug undergoes extensive metabolism, likely in the liver.[10]

Excretion

The systemically absorbed fraction of butoconazole is eliminated from the body through both renal and fecal pathways.[10] In a study involving radiolabeled **butoconazole nitrate**, the total

radioactivity was excreted in approximately equal amounts in the urine (2.7%) and feces (2.8%).^[7] The plasma levels of radioactivity fell to background levels within 96 to 120 hours after dosing.^[7] The plasma half-life of butoconazole has been estimated to be between 21 and 24 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **butoconazole nitrate** from various studies.

Table 1: Pharmacokinetic Parameters of **Butoconazole Nitrate** Vaginal Cream

Parameter	Value	Study Population	Formulation	Analytical Method	Source(s)
Bioavailability	1.7% (range: 1.3-2.2%)	3 women	2% Cream	Not Specified	[1][5]
5.5% (average)	Not Specified	Not Specified	Not Specified		
Cmax	13.6-18.6 ng radioequivalents/mL	3 women	2% Cream	Radiometric	[1]
19-44 ng/mL	3 women	2% Cream	Radiometric	[7]	
30 ng/mL	Healthy volunteers	Not Specified	LC-MS/MS	[8]	
Tmax	12-24 hours	3 women	2% Cream	Not Specified	[1][6]
24 hours	3 women	2% Cream	Radiometric	[7]	
6 hours	Healthy volunteers	Not Specified	LC-MS/MS	[8]	
Half-life ($t_{1/2}$)	21-24 hours	Not Specified	Not Specified	Not Specified	
Excretion (Urine)	2.7%	3 women	2% Cream	Radiometric	[7]
Excretion (Feces)	2.8%	3 women	2% Cream	Radiometric	[7]

Table 2: Pharmacokinetic Parameters of **Butoconazole Nitrate** Vaginal Suppositories

Parameter	0.05 g Dose	0.1 g Dose	Study Population	Formulation	Analytical Method	Source(s)
C _{max}	0.895 ± 0.2610 ng/mL	1.740 ± 0.511 ng/mL	Healthy Chinese female volunteers	Suppository	Not Specified	[9]
AUC _{0-96h}	36.38 ± 10.82 ng·h/mL	73.48 ± 28.99 ng·h/mL	Healthy Chinese female volunteers	Suppository	Not Specified	[9]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of **butoconazole nitrate** are not always publicly available. However, based on the literature, a typical study design for assessing the bioavailability of a vaginally administered product would involve the following steps.

Bioequivalence Study with Clinical Endpoint (as per FDA Guidance)

For generic **butoconazole nitrate** vaginal cream, the FDA recommends a randomized, double-blind, parallel, placebo-controlled in vivo study in postmenarcheal females with vulvovaginal candidiasis.[11]

- Objective: To compare the therapeutic cure rate of a test product against a reference product and a placebo.
- Study Population: Postmenarcheal females with a clinical diagnosis of symptomatic vulvovaginal candidiasis, confirmed by KOH wet mount.[11]
- Dosing Regimen: One full applicator (approximately 5 g) of 2% **butoconazole nitrate** vaginal cream administered once daily at bedtime for 3 consecutive days.[11]

- Primary Endpoint: The proportion of subjects with therapeutic cure, defined as both mycological cure (negative KOH and fungal culture) and clinical cure (resolution of signs and symptoms), at the test-of-cure visit on days 21-30.[11]

Pharmacokinetic Study using LC-MS/MS

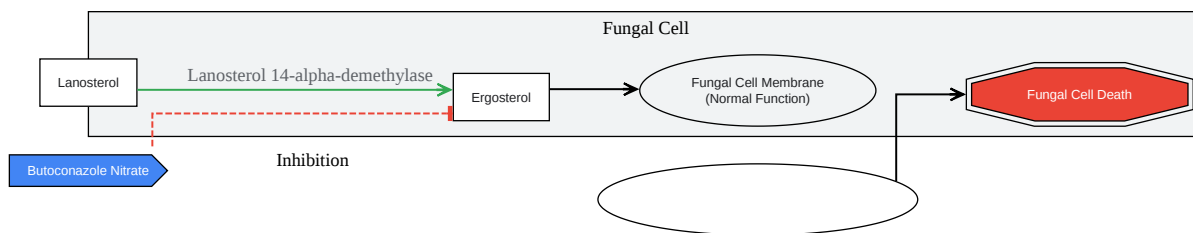
A highly sensitive tandem mass spectrometric assay has been developed and validated for the determination of butoconazole in human plasma.[8]

- Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether is employed for the preparation of plasma samples.[8]
- Chromatography: Chromatographic separation is achieved using a Waters Xterra C18 column (3 μ m, 3.0 \times 50.0 mm).[8] The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile:methanol (30:70, v/v) at a flow rate of 0.5 mL/min.[8]
- Detection: Detection is performed using positive electrospray ionization in the multiple reaction monitoring (MRM) mode.[8]
- Validation: The method is validated according to US FDA guidelines for bioanalytical method validation, with a linear concentration range of 0.10–30.00 ng/mL.[8]

Visualizations

Mechanism of Action Signaling Pathway

The antifungal activity of **butoconazole nitrate** stems from its ability to inhibit the enzyme lanosterol 14- α -demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][4] This disruption of ergosterol synthesis leads to altered cell membrane permeability and ultimately, fungal cell death.[2][3][4]

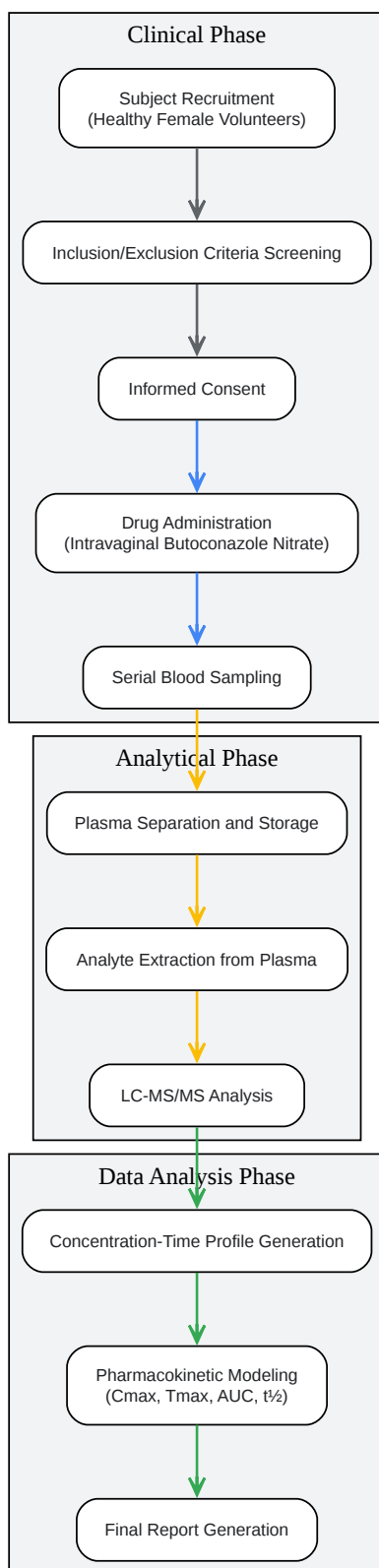


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Caption: Mechanism of action of **butoconazole nitrate**.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study of intravaginally administered **butoconazole nitrate**.



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Caption: Generalized experimental workflow for a **butoconazole nitrate** pharmacokinetic study.

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